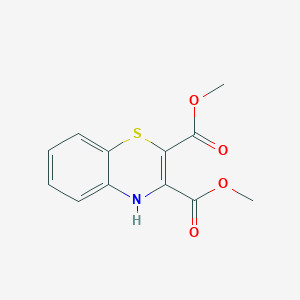
Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate is a heterocyclic compound that features a benzothiazine ring system. The benzothiazine ring system is known for its structural flexibility and ability to interact with various biological targets, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . The reaction typically involves the use of dimethyl sulfoxide as a solvent and proceeds under mild conditions. The general reaction scheme is as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with a β-ketoester in the presence of dimethyl sulfoxide.
Cyclization: The intermediate formed undergoes cyclization to yield the benzothiazine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation Products: Sulfone derivatives.
Substitution Products: Various substituted benzothiazine derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s structural flexibility allows it to bind to different enzymes and receptors, inhibiting their activity. This interaction can lead to antimicrobial, antifungal, and anticancer effects . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzothiazine ring .
Comparison with Similar Compounds
4H-1,4-Benzothiazine: The parent compound without the dimethyl and dicarboxylate groups.
Phenothiazine: A structurally related compound with similar biological activities.
Benzothiazole: Another related heterocyclic compound with a simpler structure.
Uniqueness: Dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of the dimethyl and dicarboxylate groups allows for additional interactions with biological targets, making it a more potent compound compared to its analogs .
Properties
CAS No. |
74675-53-9 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
dimethyl 4H-1,4-benzothiazine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H11NO4S/c1-16-11(14)9-10(12(15)17-2)18-8-6-4-3-5-7(8)13-9/h3-6,13H,1-2H3 |
InChI Key |
OGALIJUHGZEYKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C2N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















